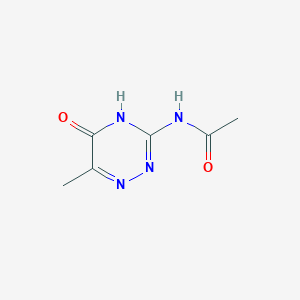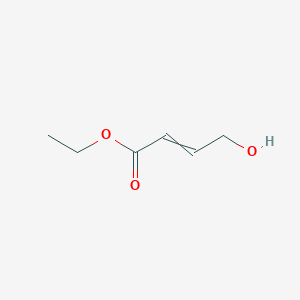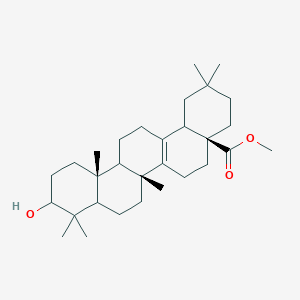
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester is a naturally occurring triterpenoid compoundThis compound belongs to the oleanane-type triterpenoids, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with oleanolic acid, a common triterpenoid.
Oxidation: Oleanolic acid is oxidized to form 27-norolean-13-en-28-oic acid.
Esterification: Finally, the carboxylic acid group at the 28 position is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same steps as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other triterpenoid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and cosmetics
Mecanismo De Acción
The mechanism of action of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body.
Pathways: It modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Oleanolic Acid: A precursor in the synthesis of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester.
Ursolic Acid: Another oleanane-type triterpenoid with similar biological activities.
Betulinic Acid: A related triterpenoid with anticancer properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H48O3 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
methyl (4aS,6bR,12aR)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21?,22?,23?,24?,28-,29-,30+/m0/s1 |
Clave InChI |
HVJLCVYGDWRBEN-XNGKDKLTSA-N |
SMILES isomérico |
C[C@]12CCC(C(C1CC[C@@]3(C2CCC4=C3CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)(C)C)O |
SMILES canónico |
CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate](/img/structure/B12433647.png)
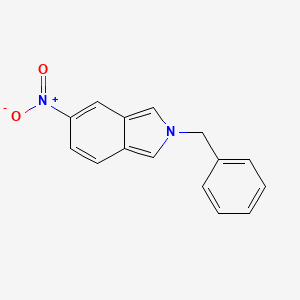
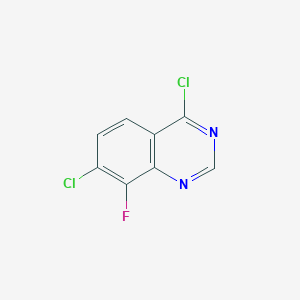
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
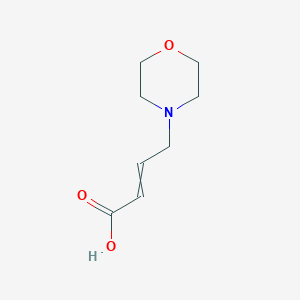
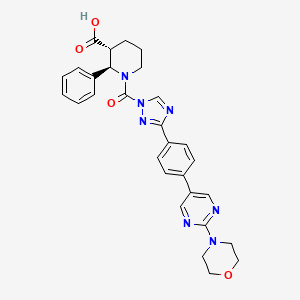
![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)

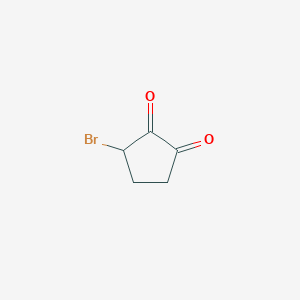
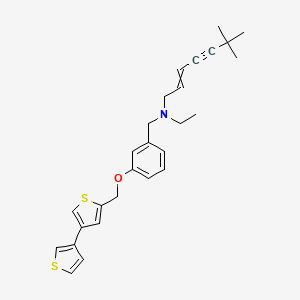
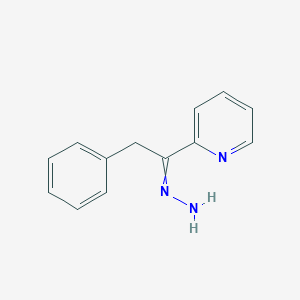
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
